molecular formula C21H16N2O7 B2771719 ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 338418-35-2

ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B2771719
CAS No.: 338418-35-2
M. Wt: 408.366
InChI Key: PRNDECLJSMIBEF-UHFFFAOYSA-N
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Description

Historical Development of Pyran-Based Heterocycles

The pyran scaffold, a six-membered ring containing one oxygen atom and two double bonds, was first isolated in 1962 as 4H-pyran through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. Early studies highlighted its instability in air, leading to disproportionation into dihydropyran and pyrylium ions. Despite the inherent reactivity of simple pyrans, their derivatives—particularly pyranoflavonoids and pyranoses—emerged as biologically significant molecules. The discovery of 2H-pyran isomers, distinguished by the position of saturation (2H vs. 4H), expanded synthetic possibilities, though their instability limited direct applications. By the late 20th century, fused pyran systems, such as 2H-chromenes, gained prominence due to enhanced stability and bioactivity.

Significance of 2H-Pyran Derivatives in Medicinal Chemistry

2H-Pyran derivatives exhibit diverse pharmacological profiles, driven by their α,β-unsaturated ketone system. For instance, (R)-goniothalamin, a styryl lactone derived from 5,6-dihydro-2H-pyran-2-one, demonstrates selective cytotoxicity against cancer cell lines. Structural modifications, such as substituting the styryl group with 2-naphthyl, improved anti-proliferative activity in prostate (PC-3) and breast (MCF-7) cancer models. Similarly, 6-hydroxy-2H-pyran-3(6H)-ones with bulky C-2 substituents showed potent antimicrobial effects against Staphylococcus aureus and Streptococcus spp..

Table 1: Biological Activities of Selected 2H-Pyran Derivatives

Compound Class Bioactivity Target Organism/Cell Line Reference
5,6-Dihydro-2H-pyran-2-ones Anti-proliferative PC-3, MCF-7
6-Hydroxy-2H-pyran-3(6H)-ones Antimicrobial S. aureus, Streptococcus spp.
Nitrobenzoyl-substituted pyrans Antibacterial (hypothesized) Under investigation

Classification and Nomenclature Systems for Functionalized Pyrans

Pyran nomenclature adheres to IUPAC guidelines, where saturation is denoted by "hydro" prefixes and positional isomers are specified using indicated hydrogen notation. For example, 3,4,5,6-tetrahydro-2H-pyran prioritizes the 2H locant over 4H due to lower numerical assignment. However, the preferred name for saturated analogs is "oxane" under the Hantzsch–Widman system. Functionalized derivatives, such as ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate, follow substitutive nomenclature:

  • Parent ring : 2H-pyran (position 2 saturated)
  • Substituents :
    • 3-Amino group modified by 4-nitrobenzoyl
    • 2-Oxo (lactone)
    • 6-Phenyl
    • 5-Carboxylate esterified with ethyl

Position of Substituted 2H-Pyrans in Modern Chemical Research

Contemporary synthesis strategies for 2H-pyrans emphasize enantioselective methods and ring transformation techniques. Asymmetric synthesis of 5,6-dihydro-2H-pyran-2-ones via propargyl Claisen rearrangement enables access to chiral intermediates for anticancer agents. Three-component ring transformations, as demonstrated in the synthesis of nitropyridines, offer modular routes to functionalized pyrans. Additionally, computational studies on valence isomerism between 2H-pyrans and 1-oxatrienes guide the design of stable analogs.

Scientific Importance of Nitrobenzoyl-Substituted Pyran Structures

The nitrobenzoyl group introduces electron-withdrawing effects, polarizing the pyran ring and enhancing reactivity toward nucleophilic attack. In this compound, the para-nitro group stabilizes the benzoyl moiety through resonance, potentially augmenting bioactivity. Analogous compounds, such as 6-[(4-nitrobenzoyl)oxy]-2H-pyran-3(6H)-ones, exhibit sub-micromolar antimicrobial activity, suggesting nitro groups synergize with the α,β-enone system.

Table 2: Impact of Nitrobenzoyl Substitution on Pyran Reactivity

Property Effect of Nitrobenzoyl Group Example Compound
Electronic Polarization Enhanced electrophilicity at C-3 Ethyl 3-[(4-nitrobenzoyl)amino]...
Bioactivity Hypothesized antibacterial synergy 6-[(4-Nitrobenzoyl)oxy] derivatives
Stability Resonance stabilization of acyl group 2-Oxo-6-phenyl analogs

Properties

IUPAC Name

ethyl 5-[(4-nitrobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7/c1-2-29-20(25)16-12-17(21(26)30-18(16)13-6-4-3-5-7-13)22-19(24)14-8-10-15(11-9-14)23(27)28/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNDECLJSMIBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the amide linkage. The resulting intermediate is then subjected to cyclization reactions to form the pyran ring, followed by esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyran-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Additionally, the compound's ability to interact with biological macromolecules such as DNA suggests potential applications in chemotherapy and targeted drug delivery systems . The incorporation of nitro groups can enhance the compound's reactivity and selectivity towards specific biological targets, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Haemophilus influenzae. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . This characteristic positions the compound as a potential lead for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Agricultural Chemistry

In agricultural applications, compounds with similar structures have been explored for their potential as pesticides or herbicides . The ability to modify the functional groups on the pyran ring can lead to enhanced efficacy against pests while minimizing toxicity to non-target organisms . this compound could be synthesized and tested for its effectiveness in controlling agricultural pests or diseases.

Case Study: Antitumor Activity

A study investigating the antitumor profile of pyran derivatives highlighted that specific modifications on the pyran ring significantly increased cytotoxicity in breast cancer cell lines. The study utilized ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl derivatives, demonstrating IC50 values lower than those of standard chemotherapeutics . This suggests that further exploration into structural optimization could yield more potent antitumor agents.

Case Study: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial activity of nitro-substituted pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects at low concentrations, making them suitable candidates for further development as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyran ring and phenyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (commonly referred to as NBP) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H16N2O7
Molecular Weight408.36 g/mol
Boiling Point653.7 ± 55.0 °C (Predicted)
Density1.42 ± 0.1 g/cm³ (Predicted)
pKa8.00 ± 0.20 (Predicted)

Synthesis Methods

The synthesis of NBP typically involves several steps, including the formation of an amide bond followed by cyclization to create the pyran structure:

  • Preparation of 4-Nitrobenzoyl Chloride : This is reacted with an appropriate amine to form the amide.
  • Cyclization : The resulting intermediate undergoes cyclization to form the pyran ring.
  • Esterification : Finally, an ethyl ester group is introduced.

These methods can be optimized for yield and purity, particularly in industrial applications where continuous flow processes may be employed to enhance efficiency .

Antitumor Activity

Research indicates that NBP exhibits notable antitumor properties, particularly against various cancer cell lines:

  • In Vitro Studies : A study focused on the anti-proliferative effects of NBP on HeLa cells demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth . The compound's mechanism appears to involve interaction with cellular components, potentially leading to apoptosis in cancer cells.

The biological activity of NBP may be attributed to its structural features:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins within cells, leading to cytotoxic effects.
  • Pyran Ring Stability : The pyran structure contributes to the overall stability and reactivity of the molecule, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have evaluated the efficacy of NBP in different contexts:

  • HeLa Cell Line Study : In a controlled laboratory setting, NBP was tested against HeLa cells, revealing potent anti-cancer activity with a calculated IC50 value that underscores its potential as a chemotherapeutic agent .
  • Comparative Analysis : A comparative study with other compounds demonstrated that NBP's structural modifications (such as the presence of the nitro group) significantly influence its biological activity, making it a candidate for further development in oncology .

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